Tris(trimethylsiloxy)silylethyltriethoxysilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

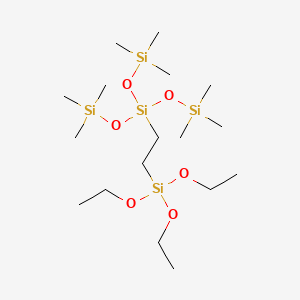

Tris(trimethylsiloxy)silylethyltriethoxysilane is an organosilicon compound with the molecular formula C17H46O6Si5 . It is a liquid substance commonly used as a chemical intermediate in various industrial applications . This compound is known for its unique properties, including its ability to form stable siloxane bonds, making it valuable in the synthesis of silicone-based materials .

Mechanism of Action

Target of Action

Tris(trimethylsiloxy)silylethyltriethoxysilane is primarily used as a chemical intermediate . Its primary targets are the molecules it interacts with during chemical reactions. It plays a crucial role in the synthesis of indoles and oxindoles , which are important nitrogen-based heterocycles .

Mode of Action

The compound works through a visible-light-promoted intramolecular reductive cyclization protocol . This process involves the interaction of this compound with other molecules under the influence of visible light, leading to the formation of indoles and oxindoles . This method shows tolerance towards a broad spectrum of functional groups, enabling the synthesis of these heterocycles .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of indoles and oxindoles . These compounds are important in various biological processes and are key components of many pharmaceuticals .

Result of Action

The primary result of the action of this compound is the synthesis of indoles and oxindoles . These nitrogen-based heterocycles are important in a variety of fields, including pharmaceuticals, where they are often used as building blocks for more complex molecules .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature. The compound’s reactivity is promoted by visible light , which initiates the intramolecular reductive cyclization process . Additionally, the compound is a liquid at room temperature , which can influence its handling and reactivity. Safety data indicates that it can cause eye irritation and should be handled with appropriate protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(trimethylsiloxy)silylethyltriethoxysilane can be synthesized through the reaction of trimethylsilyl chloride with trichlorosilane in the presence of a base such as lithium . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane groups . The general reaction scheme is as follows:

3Me3SiCl+HSiCl3+6Li→(Me3Si)3SiH+6LiCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Tris(trimethylsiloxy)silylethyltriethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of moisture, it hydrolyzes to form ethanol and silanol derivatives.

Condensation: It can undergo condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or moisture.

Condensation: Catalysts such as tris(pentafluorophenyl)borane .

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

Hydrolysis: Ethanol and silanol derivatives.

Condensation: Siloxane polymers.

Substitution: Functionalized silanes.

Scientific Research Applications

Tris(trimethylsiloxy)silylethyltriethoxysilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Tris(trimethylsilyl)silane: Another organosilicon compound with similar applications but different reactivity due to the presence of a hydrosilane group.

Trimethylsilyl chloride: A simpler silane used in various organic synthesis reactions.

Uniqueness

Tris(trimethylsiloxy)silylethyltriethoxysilane is unique due to its combination of ethoxy and trimethylsiloxy groups, which provide both reactivity and stability. This makes it particularly valuable in applications requiring durable and stable siloxane bonds .

Biological Activity

Introduction

Tris(trimethylsiloxy)silylethyltriethoxysilane (TTS) is a silicon-based compound that has garnered attention in various fields, particularly in materials science and biomedicine. Its unique structural properties and biological compatibility make it a subject of interest for researchers exploring its potential applications in drug delivery systems, medical devices, and as a surface modifier.

Chemical Structure and Properties

TTS is characterized by its complex siloxane structure, which includes multiple trimethylsiloxy groups attached to a silylethyl backbone. This configuration contributes to its hydrophobicity, enhancing its interaction with biological membranes and proteins. The compound's molecular formula is C12H30O4Si4, and it exhibits a boiling point of approximately 185 °C .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₃₀O₄Si₄ |

| Boiling Point | 185 °C |

| Form | Liquid |

| Refractive Index | 1.386 |

Biological Activity

Research indicates that TTS exhibits several biological activities that could be harnessed for medical applications:

- Biocompatibility : TTS has been shown to possess low toxicity, making it suitable for use in biocompatible materials. Its stability allows for incorporation into medical devices without adverse reactions .

- Drug Delivery Systems : The compound's ability to interact with lipid membranes facilitates its use in drug delivery systems. Studies have demonstrated that TTS can enhance the permeability of therapeutic agents across cellular barriers, potentially increasing their efficacy .

- Surface Modification : TTS is utilized in modifying surfaces to improve hydrophobicity and biocompatibility. This application is particularly relevant in creating coatings for implants and other medical devices, where reduced protein adsorption can lead to lower rates of rejection or infection.

Case Studies

- Medical Device Coatings : A study investigated the use of TTS as a coating material for catheters. The results indicated that TTS-coated surfaces exhibited significantly lower bacterial adhesion compared to uncoated controls, suggesting its potential in reducing infection rates associated with indwelling devices.

- Drug Delivery Enhancements : In another case study, researchers explored the incorporation of TTS into polymeric nanoparticles designed for targeted drug delivery. The findings revealed that the presence of TTS improved the stability and release profile of the encapsulated drugs, enhancing therapeutic outcomes in vitro.

The biological activity of TTS can be attributed to its ability to form stable interactions with various biomolecules:

- Cell Membrane Interaction : The hydrophobic nature of TTS allows it to integrate into lipid bilayers, potentially altering membrane fluidity and facilitating the transport of drugs across cellular barriers .

- Protein Binding : TTS can bind to proteins through hydrophobic interactions, influencing protein conformation and activity. This property can be exploited in designing biomaterials that require specific protein interactions for functionality.

Properties

IUPAC Name |

triethoxy-[2-tris(trimethylsilyloxy)silylethyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H46O6Si5/c1-13-18-27(19-14-2,20-15-3)16-17-28(21-24(4,5)6,22-25(7,8)9)23-26(10,11)12/h13-17H2,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLHRRQYSNARDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H46O6Si5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.